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Compound of Interest

2-Chloro-1-(3,4-
Compound Name:
difluorophenyl)ethanol

cat. No.: B3178332

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is more than a complex chemical name; it
represents a critical chiral building block in the synthesis of advanced pharmaceuticals.[1] Its
primary significance lies in its role as a key intermediate for Ticagrelor, a P2Y12 receptor
antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[2][3][4]
The specific stereochemistry—the (S) configuration at the hydroxyl-bearing carbon—is
paramount, as it dictates the final stereoisomeric purity of the active pharmaceutical ingredient
(API), which is essential for its therapeutic efficacy and safety.[1] This guide provides a detailed
exploration of this molecule, from its fundamental properties to its synthesis and application,
designed for the practicing researcher and drug development professional.

Physicochemical and Stereochemical Profile

Understanding the fundamental properties of a synthetic intermediate is the foundation of its
effective use in process development and scale-up.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b3178332?utm_src=pdf-interest
https://www.benchchem.com/product/b3178332?utm_src=pdf-body
https://www.nbinno.com/pharmaceutical-intermediates/1s-2-chloro-1-3-4-difluorophenyl-1-ethanol-pharmaceutical-intermediate-ticagrelor-synthesis-wm
https://www.pharmaffiliates.com/en/1006376-60-8-s-2-chloro-1-3-4-difluorophenyl-ethan-1-ol-pa470111096.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB72603392.htm
https://www.researchgate.net/publication/319111370_Development_of_a_Practical_Enzymatic_Process_for_Preparation_of_S-2-Chloro-1-34-difluorophenylethanol
https://www.nbinno.com/pharmaceutical-intermediates/1s-2-chloro-1-3-4-difluorophenyl-1-ethanol-pharmaceutical-intermediate-ticagrelor-synthesis-wm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3178332?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source(s)
CAS Number 1006376-60-8 [2][5]
Molecular Formula CsH7CIF20 [31[5]
Molecular Weight 192.59 g/mol [31[5][6]

Clear, almost colorless to
Appearance ) o ] [6][7]
yellow viscous liquid or solid

Purity Typically =98% [8][9]
Boiling Point 256.3 £ 35.0 °C (Predicted) [5]
Density 1.372 + 0.06 g/cm3 (Predicted) [5]

The molecule's structure, featuring a chiral center, a halogen, and a difluorinated phenyl ring,
makes it a versatile synthon. The fluorine atoms enhance metabolic stability and binding
interactions in the final API, while the chloro and hydroxyl groups provide reactive handles for
subsequent synthetic transformations.

Strategic Approaches to Stereoselective Synthesis

The generation of the (S)-enantiomer with high enantiomeric excess (ee) is the central
challenge in synthesizing this intermediate. Two primary strategies have proven effective:
asymmetric chemical reduction and biocatalytic reduction.

Asymmetric Chemical Reduction: The Corey-Bakshi-
Shibata (CBS) Method

This approach utilizes a chiral catalyst to directly convert the prochiral ketone, 2-chloro-1-(3,4-
difluorophenyl)ethanone, into the desired (S)-alcohol with high stereoselectivity. The CBS
reduction is a well-established and powerful tool in asymmetric synthesis, relying on a chiral
oxazaborolidine catalyst to control the facial selectivity of hydride delivery from a borane
reagent.[10][11]

Causality of Stereoselection: The ketone's carbonyl oxygen coordinates to the Lewis acidic
boron atom of the CBS catalyst. The steric bulk of the catalyst's diphenyl groups blocks one
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face of the ketone, forcing the borane-THF complex to deliver the hydride to the opposite face,
resulting in the preferential formation of the (S)-enantiomer.

Catalyst Activation

Asymmetric Reduction

Click to download full resolution via product page
Caption: Workflow for CBS Asymmetric Reduction.
Experimental Protocol: CBS Reduction[10]
o System: 1L four-necked flask under a nitrogen atmosphere.

o Step 1 (Catalyst Preparation): To the dry flask, add (S)-methyl-CBS catalyst (1mol/L in
toluene, ~0.01 mol eq.). Add borane-THF complex (BHs-THF, 1mol/L in toluene, ~0.7 mol
eg.) and stir for 1 hour at 10°C.

o Step 2 (Substrate Addition): Slowly add a solution of 2-chloro-1-(3,4-difluorophenyl)ethanone
(~1.0 mol eq.) in toluene dropwise over approximately 2 hours, maintaining the temperature
at 10°C.

o Step 3 (Reaction): Stir the reaction mixture for 1 hour at 10°C after the addition is complete.
Monitor for completion via TLC or HPLC.
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e Step 4 (Quenching): While maintaining the temperature below 10°C, carefully add dilute
sulfuric acid (e.g., 0.2 mol/L) dropwise to quench the reaction.

e Step 5 (Workup): Allow the mixture to warm to 25°C and stir for 30 minutes. Separate the
organic and aqueous layers.

o Step 6 (Purification): Wash the organic layer sequentially with a saturated sodium
bicarbonate solution and water. Dry the organic layer over anhydrous magnesium sulfate.

e Step 7 (Isolation): Evaporate the solvent under reduced pressure to yield the product as a
yellow oil. The expected yield is high (>98%) with an enantiomeric excess (ee) often
exceeding 98%.[10]

Biocatalytic Synthesis: A Green Chemistry Approach

Enzymatic reduction offers a highly efficient and environmentally benign alternative to chemical
methods.[4] This process uses a ketoreductase (KRED) enzyme, which stereoselectively
reduces the ketone to the (S)-alcohol with near-perfect enantioselectivity (>99.9% ee) and
conversion.[4]

Causality of Stereoselection: The KRED enzyme possesses a precisely shaped active site that
binds the ketone substrate in a specific orientation. A cofactor, such as NADH or NADPH, then
delivers a hydride to only one face of the carbonyl, dictated by the enzyme's chiral
environment. This process is often coupled with a cofactor regeneration system (e.g., using
glucose dehydrogenase) to make the process economically viable.[12]

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.chemicalbook.com/synthesis/1s-2-chloro-1-3-4-difluorophenyl-1-ethanol.htm
https://www.researchgate.net/publication/319111370_Development_of_a_Practical_Enzymatic_Process_for_Preparation_of_S-2-Chloro-1-34-difluorophenylethanol
https://www.researchgate.net/publication/319111370_Development_of_a_Practical_Enzymatic_Process_for_Preparation_of_S-2-Chloro-1-34-difluorophenylethanol
https://pubs.acs.org/doi/abs/10.1021/acs.oprd.1c00189
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3178332?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Ketone Substrate

Bioreduction

Cofactor Regeneration
(e.g., GDH/Glucose)

Provjdes NADPH/NADH

Ketoreductase (KRED)

-
|
|
|
|
|
aln
Bioreactor
(Controlled pH, Temp)

Reaction Completion

(S)-Product
(ee >99.9%)

Click to download full resolution via product page

Caption: General workflow for biocatalytic reduction.

Experimental Protocol: Biocatalytic Reduction (Conceptual)[4]

o System: Bioreactor with pH and temperature control.
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o Step 1 (Medium Preparation): Prepare a buffered aqueous solution (e.g., phosphate buffer).

e Step 2 (Enzyme & Substrate Loading): Add the ketoreductase (KRED), the ketone substrate
(can be up to 500 g/L), and the components for the cofactor regeneration system (e.g.,
glucose dehydrogenase and glucose).

o Step 3 (Reaction): Maintain the reaction at an optimal temperature and pH for the enzyme.
Vigorously stir to ensure proper mixing. Monitor for completion by HPLC.

o Step 4 (Workup): Upon completion (near 100% conversion), terminate the reaction.

o Step 5 (Isolation): Extract the product directly from the aqueous medium using a suitable
organic solvent (e.g., ethyl acetate).

o Step 6 (Purification): Dry the organic extract and evaporate the solvent to yield the highly
pure (S)-alcohol.[4] This method often requires minimal downstream purification due to the
high selectivity of the enzyme.

Quality Control & Analytical Characterization

Verifying the identity, purity, and stereochemical integrity of (S)-2-Chloro-1-(3,4-
difluorophenyl)ethanol is critical. A combination of spectroscopic and chromatographic
techniques is employed.

* 'H NMR Spectroscopy: The proton NMR spectrum provides structural confirmation. Key
expected signals include multiplets in the aromatic region (7-8 ppm) for the difluorophenyl
protons, a multiplet for the carbinol proton (-CHOH) around 3.4-4.5 ppm, and signals for the
chloromethyl protons (-CH2ClI). The hydroxyl proton (-OH) signal is often a broad singlet.[13]
[14]

¢ Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong, broad
absorption for the O-H stretch in the 3300-3400 cm~* region and a C-O stretch near 1000-
1100 cm~1.[13]

» HPLC Analysis: Reversed-phase HPLC is used to determine the chemical purity of the
compound.
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o Chiral HPLC Analysis: This is the definitive method for determining the enantiomeric excess
(ee). The sample is run on a chiral stationary phase column, which separates the (S) and (R)
enantiomers, allowing for their quantification. An ee of >99% is typically required for
pharmaceutical applications.

Application in the Synthesis of Ticagrelor

The primary application of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is its role in
constructing the (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine side chain of Ticagrelor.[1][2]
[15] The chiral halohydrin is converted into a key cyclopropyl intermediate, which is then
coupled to the core of the drug molecule.

(S)-2-Chloro-1- Activation & (1R, 2R)-2-(3,4-difluorophenyl)
(3,4-difluorophenyl)ethanol Cyclization cyclopropanecarboxylic acid ester

Triazolopyrimidine Core i

Further Transformations -
S " Ticagrelor API
| (e.g., amidation, coupling)

Click to download full resolution via product page
Caption: Role as a precursor in Ticagrelor synthesis.

This transformation leverages the stereochemistry established during the synthesis of the
halohydrin to set the correct stereochemistry of the cyclopropane ring, which is crucial for the
drug's binding to the P2Y12 receptor.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling is essential. (S)-2-Chloro-1-(3,4-
difluorophenyl)ethanol is classified as harmful and an irritant.[16]

o Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and
serious eye damage. May cause respiratory irritation.[16]

» Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye
protection, and face protection.[16] Use in a well-ventilated area or with suitable respiratory
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equipment.[17]

o Handling: Avoid direct contact with the substance. Use spark-proof tools and ground
equipment to prevent static discharge.[17][18]

o Storage: Store in a cool, well-ventilated area in a tightly closed container.[16] Storing under
an inert atmosphere, such as argon, is recommended to prevent degradation.[16]

e First Aid:

[e]

Skin Contact: Wash immediately with plenty of soap and water. Remove contaminated
clothing.[16]

o Eye Contact: Bathe the eye with running water for at least 15 minutes and seek specialist
medical examination.[16]

o Ingestion: Wash out the mouth with water and consult a doctor. Do not induce vomiting.
[16]

o Inhalation: Remove the person to fresh air.[16]

Conclusion

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is a high-value, enabling intermediate whose
importance is directly tied to the therapeutic success of Ticagrelor. The ability to produce this
molecule with high chemical purity and exceptional enantiomeric excess is a testament to the
power of modern synthetic methods, particularly asymmetric catalysis and biocatalysis. For
researchers in drug development and process chemistry, a thorough understanding of its
synthesis, characterization, and handling is fundamental to its successful application in the
creation of life-saving medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.spectrumchemical.com/media/sds/E1421_AGHS.pdf
https://www.spectrumchemical.com/media/sds/E1421_AGHS.pdf
https://images.thdstatic.com/catalog/pdfImages/69/692bd36e-ab1b-4984-bd6d-38e615cf0989.pdf
https://static.cymitquimica.com/products/54/pdf/sds-PC421194.pdf
https://static.cymitquimica.com/products/54/pdf/sds-PC421194.pdf
https://static.cymitquimica.com/products/54/pdf/sds-PC421194.pdf
https://static.cymitquimica.com/products/54/pdf/sds-PC421194.pdf
https://static.cymitquimica.com/products/54/pdf/sds-PC421194.pdf
https://static.cymitquimica.com/products/54/pdf/sds-PC421194.pdf
https://www.benchchem.com/product/b3178332?utm_src=pdf-body
https://www.benchchem.com/product/b3178332?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3178332?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. nbinno.com [nbinno.com]

2. pharmaffiliates.com [pharmatffiliates.com]

3. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol | 1006376-60-8 [chemicalbook.com]
4. researchgate.net [researchgate.net]

5. 1006376-60-8 [chembk.com]

6. (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | CymitQuimica [cymitquimica.com]

7. (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol CAS 1006376-60-8 Manufacturers, Suppliers,
Factory - Home Sunshine Pharma [hsppharma.com]

8. 1006376-60-8 (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol AKSci 9132AH [aksci.com]

9. (1S)-2-Chloro-1-(3,4-difluorophenyl)ethanol - High-Quality API | Reliable Supply by Wanhe
Pharma [wanhepharma.com]

10. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol synthesis - chemicalbook
[chemicalbook.com]

11. dnrcollege.org [dnrcollege.org]
12. pubs.acs.org [pubs.acs.org]
13. chem.libretexts.org [chem.libretexts.org]

14. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of
chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic
chemistry revision notes [docbrown.info]

15. buildingblock.bocsci.com [buildingblock.bocsci.com]
16. static.cymitquimica.com [static.cymitquimica.com]
17. spectrumchemical.com [spectrumchemical.com]
18. images.thdstatic.com [images.thdstatic.com]

To cite this document: BenchChem. [The Strategic Importance of a Chiral Halohydrin in
Modern Drug Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3178332#s-2-chloro-1-3-4-difluorophenyl-ethanol-
cas-1006376-60-8]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.nbinno.com/pharmaceutical-intermediates/1s-2-chloro-1-3-4-difluorophenyl-1-ethanol-pharmaceutical-intermediate-ticagrelor-synthesis-wm
https://www.pharmaffiliates.com/en/1006376-60-8-s-2-chloro-1-3-4-difluorophenyl-ethan-1-ol-pa470111096.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB72603392.htm
https://www.researchgate.net/publication/319111370_Development_of_a_Practical_Enzymatic_Process_for_Preparation_of_S-2-Chloro-1-34-difluorophenylethanol
https://www.chembk.com/en/chem/1006376-60-8
https://cymitquimica.com/products/54-PC421194/1006376-60-8/s-2-chloro-1-34-difluorophenylethanol/
https://www.hsppharma.com/apis-and-intermediates/s-2-chloro-1-3-4-difluorophenyl-ethanol-cas.html
https://www.hsppharma.com/apis-and-intermediates/s-2-chloro-1-3-4-difluorophenyl-ethanol-cas.html
https://aksci.com/item_detail.php?cat=9132AH
https://www.wanhepharma.com/1S-2-Chloro-1-34-difluorophenylethanol-p6485578.html
https://www.wanhepharma.com/1S-2-Chloro-1-34-difluorophenylethanol-p6485578.html
https://www.chemicalbook.com/synthesis/1s-2-chloro-1-3-4-difluorophenyl-1-ethanol.htm
https://www.chemicalbook.com/synthesis/1s-2-chloro-1-3-4-difluorophenyl-1-ethanol.htm
https://www.dnrcollege.org/2024/eContent/PG/CHE_PG/1.1P.pptx
https://pubs.acs.org/doi/abs/10.1021/acs.oprd.1c00189
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Alcohols_and_Phenols/17.11%3A_Spectroscopy_of_Alcohols_and_Phenols
https://docbrown.info/page06/spectra/ethanol-nmr1h.htm
https://docbrown.info/page06/spectra/ethanol-nmr1h.htm
https://docbrown.info/page06/spectra/ethanol-nmr1h.htm
https://buildingblock.bocsci.com/product/1s-2-chloro-1-3-4-difluorophenyl-ethanol-cas-1006376-60-8-87946.html
https://static.cymitquimica.com/products/54/pdf/sds-PC421194.pdf
https://www.spectrumchemical.com/media/sds/E1421_AGHS.pdf
https://images.thdstatic.com/catalog/pdfImages/69/692bd36e-ab1b-4984-bd6d-38e615cf0989.pdf
https://www.benchchem.com/product/b3178332#s-2-chloro-1-3-4-difluorophenyl-ethanol-cas-1006376-60-8
https://www.benchchem.com/product/b3178332#s-2-chloro-1-3-4-difluorophenyl-ethanol-cas-1006376-60-8
https://www.benchchem.com/product/b3178332#s-2-chloro-1-3-4-difluorophenyl-ethanol-cas-1006376-60-8
https://www.benchchem.com/product/b3178332#s-2-chloro-1-3-4-difluorophenyl-ethanol-cas-1006376-60-8
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3178332?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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